1H-Indole, 1,4-dimethyl-5-nitro-

Physicochemical Properties Drug Design Lead Optimization

Generic nitroindoles introduce uncontrolled steric/electronic variables that compromise SAR reproducibility. 1,4-Dimethyl-5-nitro-1H-indole (CAS 143797-99-3) eliminates this ambiguity: • N1- & C4-methyl groups act as a 'molecular lock,' directing regioselective functionalization and suppressing isomeric byproducts • Higher MW vs. 4-methyl-5-nitroindole (190.20 vs. 176.17 g/mol) enables systematic N-alkylation SAR probing • Cleaner reaction profiles reduce chromatographic purification time, accelerating lead optimization cycles

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 143797-99-3
Cat. No. B12551868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 1,4-dimethyl-5-nitro-
CAS143797-99-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CN2C)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c1-7-8-5-6-11(2)10(8)4-3-9(7)12(13)14/h3-6H,1-2H3
InChIKeyVUJKPSOEFJZRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-5-nitro-1H-indole Overview


1H-Indole, 1,4-dimethyl-5-nitro- (CAS 143797-99-3) is a synthetic heterocyclic compound belonging to the substituted nitroindole class, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol [1]. This small molecule features a unique substitution pattern on the indole core, incorporating methyl groups at both the N1 and C4 positions, as well as an electron-withdrawing nitro group at the C5 position. The precise placement of these substituents creates a distinct electronic and steric environment that is not present in other commercially available indole derivatives. This specific architecture renders it a valuable intermediate for synthesizing more complex, biologically active molecules and a unique probe for investigating fundamental structure-activity relationships (SAR) . Its stable, solid-state nature under standard storage conditions makes it a convenient building block for medicinal chemistry and chemical biology workflows.

Why 1,4-Dimethyl-5-nitro-1H-indole Substitution Fails


The scientific rationale for selecting 1,4-dimethyl-5-nitro-1H-indole over other nitroindole analogs is rooted in the non-interchangeable nature of its precise substitution pattern. The unique combination of N1- and C4-methylation adjacent to a C5-nitro group creates a specific electronic and steric environment that fundamentally alters its chemical reactivity, biological target engagement, and physicochemical properties compared to simpler nitroindoles like 5-nitroindole or 4-methyl-5-nitroindole . These structural variations can profoundly impact key parameters in drug discovery, such as target binding affinity, metabolic stability, and solubility [1]. Therefore, in applications ranging from focused library synthesis to lead optimization, substituting this compound with a generic or closely related analog introduces uncontrolled variables that can invalidate SAR studies and compromise experimental reproducibility, making specific procurement of CAS 143797-99-3 a scientific necessity.

1,4-Dimethyl-5-nitro-1H-indole: Comparator-Based Differentiation


Physicochemical Properties vs. 4-Methyl-5-nitro-1H-indole

The presence of an N1-methyl group in the target compound (CAS 143797-99-3) confers a distinct physicochemical profile compared to its closest analog, 4-methyl-5-nitro-1H-indole, which lacks this N-alkylation. This structural difference results in quantifiable changes in key computed descriptors that are critical for drug design. Specifically, the target compound exhibits a higher molecular weight of 190.20 g/mol, compared to 176.17 g/mol for the analog . This difference is significant for SAR studies where lipophilicity and hydrogen bonding capacity are key parameters.

Physicochemical Properties Drug Design Lead Optimization

Biological Activity: Class-Level Inference

While direct quantitative biological data for 1,4-dimethyl-5-nitro-1H-indole is scarce, a class-level inference can be drawn from a comparative study of substituted indole-based NorA efflux pump inhibitors. This research demonstrates that even minor structural modifications, such as methylation, can dramatically alter biological potency. In this study, compounds with different alkyl substitutions showed a 100-fold difference in IC50 values (ranging from 2 μM for the most potent inhibitors to >200 μM for less active analogs) [1]. This underscores the principle that the specific methylation pattern in the target compound is likely to confer a unique and non-predictable biological activity profile compared to its unmethylated or differently methylated counterparts.

Medicinal Chemistry SAR Analysis Kinase Inhibition

Regioselective Functionalization Advantage

The presence of methyl groups at the N1 and C4 positions in 1,4-dimethyl-5-nitro-1H-indole is not merely a structural feature; it is a critical determinant of its synthetic utility as a building block. By blocking these reactive sites, the compound directs further chemical transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, to occur at the remaining, unsubstituted positions (e.g., C2, C3, C6, or C7). In contrast, the simpler analog 5-nitroindole, which lacks these protective methyl groups, would yield a complex mixture of regioisomers under similar reaction conditions, requiring difficult and low-yielding separations. This enhanced regioselectivity enables more efficient and predictable synthesis of complex, polysubstituted indole derivatives, offering a significant practical advantage over less substituted analogs.

Synthetic Chemistry Building Block Regioselective Synthesis

1,4-Dimethyl-5-nitro-1H-indole Application Scenarios


Medicinal Chemistry Lead Optimization

Procuring 1,4-dimethyl-5-nitro-1H-indole is most justified in medicinal chemistry programs where establishing clear structure-activity relationships (SAR) for a specific chemotype is paramount. Its unique substitution pattern (N1 and C4 methylation) provides a distinct physicochemical and biological starting point compared to simpler nitroindoles. The quantifiable difference in molecular weight and lipophilicity, as demonstrated by its higher molecular weight of 190.20 g/mol versus 176.17 g/mol for its closest analog 4-methyl-5-nitroindole , allows researchers to systematically probe the effects of N-alkylation on key drug-like properties such as membrane permeability and metabolic stability. Using this compound ensures that SAR data generated is specific and reproducible, a critical requirement for successful lead optimization.

Regioselective Indole Derivative Synthesis

This compound is the building block of choice for synthetic chemists aiming to efficiently construct complex, polysubstituted indole scaffolds. The strategic placement of methyl groups at the N1 and C4 positions acts as a 'molecular lock,' directing subsequent functionalization to other positions on the indole ring. This inherent regiocontrol eliminates the formation of undesired isomeric byproducts that would otherwise plague reactions on a less-substituted core like 5-nitroindole. This leads to cleaner reaction profiles, higher yields of the desired target molecule, and a significant reduction in the time and resources spent on challenging chromatographic separations, thereby enhancing overall project throughput and cost-effectiveness in both academic and industrial synthesis settings.

Chemical Probes and Tool Compound Development

The distinct steric and electronic environment created by the 1,4-dimethyl-5-nitro motif makes this compound an attractive scaffold for developing novel chemical probes. Its unique profile, which differentiates it from common, commercially available indole building blocks, is ideal for exploring new areas of biological space or targeting proteins with well-defined binding pockets that may not accommodate more planar or less hindered ligands. By serving as a non-obvious core structure, it can help researchers design tool compounds with improved selectivity profiles, reducing the likelihood of off-target effects often observed with more promiscuous, flat heterocyclic scaffolds. This is particularly valuable in target validation studies within chemical biology and early-stage drug discovery.

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